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4-Aminofuran-2-Carboxylic Acid

Cat. No.: B12904469
M. Wt: 127.10 g/mol
InChI Key: JZMYAVSMLZDPMH-UHFFFAOYSA-N
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Description

Significance within Furan (B31954) Heterocyclic Chemistry

4-Aminofuran-2-carboxylic acid is a notable compound within the domain of furan heterocyclic chemistry. Furans are five-membered aromatic rings containing one oxygen atom, and their derivatives are foundational units in many natural products and pharmaceuticals. thieme-connect.com The specific arrangement of an amino group (-NH₂) at the 4-position and a carboxylic acid (-COOH) at the 2-position gives this compound a distinct electronic and structural profile.

Its primary significance lies in its function as a crucial precursor and building block for more complex molecules. google.com Specifically, 4-aminofurans serve as starting materials for the synthesis of agrochemical active ingredients and key intermediates for pharmaceutical compounds, including tetrahydro- and dihydrofurancarboxylic acids and esters. google.com The development of efficient, cost-effective, and industrially scalable synthesis methods for this compound is an active area of research, underscoring its importance. google.com Traditional multi-stage syntheses have proven uneconomical due to issues like low atom economy and the use of heavy metals. google.com

Historical Trajectory of Discovery and Initial Chemical Investigations

The discovery of this compound as a natural product is relatively recent. It was identified as a "hitherto unknown gamma-amino acid" and the characteristic structural element of the proximicins, a family of novel aminofuran antibiotics. nih.govscispace.com The proximicins (A, B, and C) were isolated from marine strains of the actinomycete Verrucosispora and were described in scientific literature in 2008. nih.gov These natural products exhibited weak antibacterial activity but strong cytostatic effects against various human tumor cell lines. nih.gov

Initial chemical investigations have centered on developing viable synthetic routes to access this compound and its derivatives. Early methods were often complex and not suitable for large-scale production. google.comgoogle.com For example, one route involved a Curtius rearrangement, a method deemed unsuitable for industrial applications due to the use of potentially explosive organic azides. google.com Another approach required a multi-step process involving bromination, coupling reactions, and deprotection, which was inefficient and expensive. google.com More recent research focuses on creating more direct and economical pathways to overcome these challenges, reflecting the compound's value as a synthetic intermediate. google.com

Distinctive Structural Features as a γ-Amino Acid

Amino acids are organic compounds containing both amino and carboxylic acid functional groups. wikipedia.org They are classified based on the relative position of these groups; in a γ-amino acid (gamma-amino acid), the amino group is attached to the third carbon atom away from the carboxyl group. wikipedia.org this compound fits this classification, with the furan ring's oxygen and two carbon atoms separating the functional groups.

A key structural feature of this compound is its geometry. X-ray crystallography and density functional theory (DFT) calculations performed on its derivatives, such as those found in the proximicins, reveal a stretched, linear conformation. vulcanchem.com This is a significant distinction from structurally similar pyrrole-based analogues like netropsin (B1678217), which adopt a sickle-shaped structure. vulcanchem.com This linear geometry is crucial as it prevents the molecule from inserting into the minor groove of DNA, a mechanism characteristic of agents like netropsin and distamycin. vulcanchem.com This structural divergence highlights how the specific geometry of the furan ring directly influences the molecule's potential biological targets and activities. vulcanchem.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Common Name This compound
CAS Number 1032400-11-5
Molecular Formula C₅H₅NO₃
Molecular Weight 127.10 g/mol
Density 1.5 g/cm³
Boiling Point 354.0 °C at 760 mmHg
Flash Point 167.9 °C

Data sourced from references vulcanchem.comchemsrc.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3 B12904469 4-Aminofuran-2-Carboxylic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

4-aminofuran-2-carboxylic acid

InChI

InChI=1S/C5H5NO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8)

InChI Key

JZMYAVSMLZDPMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Aminofuran 2 Carboxylic Acid and Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing 4-aminofuran-2-carboxylic acid often involve multi-step sequences that, while effective, may rely on harsh reagents or produce significant waste.

StageTypical Reagents/ConditionsPurpose
Bromination Brominating agent (e.g., NBS)Introduction of a bromine atom to the furan (B31954) ring or a precursor.
Dehalogenation Heavy metals (e.g., Zinc)Removal of a halogen atom.
Coupling Reaction Metal catalyst (e.g., Copper(I) iodide)Formation of a key C-N or C-C bond.
Deprotection Acidic or basic conditionsRemoval of protecting groups (e.g., Boc) to yield the final amine.

Utilization of Curtius Rearrangement in Preparative Routes

The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids into primary amines. rsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to an isocyanate with the loss of nitrogen gas. acs.org The resulting isocyanate can be trapped by various nucleophiles to yield amines, carbamates, or ureas. rsc.org

A synthetic route to aminofurans has been described that employs the Curtius rearrangement of dimethyl furan-2,4-dicarboxylate. acs.org In this approach, one of the carboxylic acid groups (or its ester derivative) on the furan ring is converted into an acyl azide, which then undergoes rearrangement to form an isocyanate. Subsequent hydrolysis or trapping of the isocyanate yields the desired 4-amino group. A key advantage of the Curtius rearrangement is its applicability to a wide range of carboxylic acids, including heterocyclic ones. rsc.org However, a significant drawback for industrial applications is the use of potentially explosive organic azides. acs.org

StepDescriptionIntermediate
1. Acyl Azide Formation A carboxylic acid derivative (e.g., dimethyl furan-2,4-dicarboxylate) is treated with an azide source.Acyl azide
2. Rearrangement Thermal or photochemical rearrangement of the acyl azide.Isocyanate
3. Trapping/Hydrolysis The isocyanate is reacted with a nucleophile (e.g., water, alcohol) to form the amine or a protected derivative.Amine, Carbamate, or Urea

A short and efficient synthesis of a previously unknown 4-amino-2-furan carboxylic acid was developed as part of the total synthesis of the natural polyamides proximicin A, B, and C. acs.org

Synthetic Routes from Tetronic Acid Derivatives

While tetronic acids are known versatile synthons for the synthesis of various heterocycles, specific and detailed synthetic routes starting from tetronic acid derivatives to produce this compound are not extensively documented in the surveyed scientific literature. The inherent reactivity of the tetronic acid scaffold suggests potential pathways, but a well-established, classical route for this particular transformation is not prominently featured.

Contemporary and Environmentally Conscious Synthesis Strategies

Modern synthetic chemistry places a strong emphasis on the development of efficient, cost-effective, and environmentally benign processes. This focus has led to new strategies for the synthesis of aminofurans that address the shortcomings of classical methods.

Catalyst-Mediated Transformations and Efficiency Enhancements

Catalysis is at the forefront of modern synthetic chemistry, offering pathways to increase reaction efficiency, reduce waste, and operate under milder conditions. In the context of furan synthesis, various catalytic methods have been developed. For instance, the direct amidation of carboxylic acids using catalysts can circumvent the need for harsh reagents or the generation of stoichiometric waste associated with coupling agents. nih.govdntb.gov.uarsc.org

Catalytic ApproachPotential AdvantageExample of Application in Heterocycle Synthesis
Direct Amidation Reduces waste from coupling agents, milder conditions.Boronic acid-catalyzed amidation of carboxylic acids. nih.gov
C-H Activation/Arylation Increases atom economy by directly functionalizing C-H bonds.Palladium-catalyzed synthesis of substituted benzofurans. acs.org
Organocatalysis Avoids the use of toxic or expensive heavy metals.Phosphine-catalyzed cycloadditions to form cyclic systems. nih.gov

Application of Green Chemistry Principles in Aminofuran Synthesis

Green chemistry provides a framework of twelve principles aimed at making chemical processes more sustainable. dtu.dkscispace.com The classical syntheses of this compound can be evaluated against these principles, revealing several areas for improvement.

The multi-stage halogenation/dehalogenation route, for example, has poor atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. acs.orgscispace.com The use of heavy metals like zinc and copper, along with potentially hazardous brominating agents, violates the principle of using less hazardous chemical syntheses . acs.orgscispace.com

Modern, greener approaches aim to address these issues. The development of catalytic syntheses (Principle 9: Catalysis) is a key strategy. An ideal green synthesis would be a one-pot reaction that minimizes solvent use and energy consumption (Principle 5: Safer Solvents and Auxiliaries; Principle 6: Design for Energy Efficiency). For example, a one-pot multicomponent reaction in a water-ethanol solvent mixture has been shown to be an effective green method for synthesizing other amino-substituted heterocycles, achieving high atom economy and a low E-factor (a measure of waste produced). Applying such strategies to the synthesis of this compound could significantly reduce its environmental impact.

Green Chemistry PrincipleShortcoming of Classical MethodsPotential Modern Solution
1. Prevention Generation of significant waste from multiple steps and reagents.One-pot or tandem reactions to reduce waste generation.
2. Atom Economy Low atom economy due to protecting groups and stoichiometric reagents.Catalytic C-H activation or other atom-economical reactions.
3. Less Hazardous Synthesis Use of toxic heavy metals (Zn, Cu) and hazardous reagents (e.g., organic azides).Development of metal-free catalytic systems or use of biocatalysis.
9. Catalysis Reliance on stoichiometric reagents (e.g., zinc in dehalogenation).Use of recyclable and highly efficient catalysts to replace stoichiometric reagents.

Development of One-Pot and Multicomponent Reaction Systems

One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies in organic synthesis due to their high efficiency, atom economy, and operational simplicity. These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

While a direct one-pot synthesis specifically for this compound is not extensively documented, numerous multicomponent strategies for the synthesis of substituted furan derivatives have been reported and could be adapted for this target. For instance, a common approach involves the reaction of an activated acetylene, a carbonyl compound, and a nucleophile. A hypothetical one-pot synthesis of a this compound derivative could involve the reaction of an amino-substituted propargyl ester with a suitable carbonyl compound and a nitrogen source.

Researchers have successfully developed one-pot syntheses for various furan structures. For example, a three-component reaction involving an arylglyoxal, an active methylene (B1212753) compound, and a phenol (B47542) has been utilized to produce highly functionalized furans. derbytelegraph.co.uk Another approach describes a telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid to yield a furan-2(5H)-one derivative. mdpi.comresearchgate.net These examples highlight the versatility of MCRs in furan synthesis, suggesting that with appropriate selection of starting materials, a similar strategy could be devised for this compound.

The general mechanism for many of these reactions involves an initial condensation or Michael addition, followed by an intramolecular cyclization and subsequent dehydration or aromatization to form the furan ring. The choice of catalyst, solvent, and reaction conditions plays a critical role in directing the reaction towards the desired product and maximizing the yield.

Table 1: Examples of Multicomponent Reactions for Furan Synthesis

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
ArylglyoxalAcetylacetonePhenolEt3N, refluxHighly functionalized furan
Indole4-MethoxyphenylglyoxalMeldrum's acidAcetic acid, refluxFuran-2(5H)-one derivative
3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-oneArylglyoxalsMeldrum's acidTandem reactionFuran-2(5H)-one with chromenone

Exploration of Enantioselective and Stereocontrolled Syntheses

The synthesis of chiral, non-racemic furan derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Enantioselective and stereocontrolled syntheses aim to produce a single enantiomer or diastereomer of a chiral compound.

For furan derivatives, several strategies have been developed to achieve stereocontrol. These include the use of chiral catalysts, chiral auxiliaries, and starting materials from the chiral pool. While specific examples for the enantioselective synthesis of this compound are scarce, general methods for chiral furan synthesis can be considered.

One approach involves the asymmetric cyclization of prochiral starting materials. For instance, an organocatalytic asymmetric Michael addition to a suitable acceptor followed by cyclization could furnish an enantioenriched dihydrofuran precursor, which can then be oxidized to the furan. Hydrogen-bond catalysis, utilizing chiral thiourea (B124793) or squaramide catalysts, has proven effective in various asymmetric transformations and could potentially be applied to control the stereochemistry in furan ring formation. scielo.br

Another strategy is the kinetic resolution of a racemic mixture of a furan intermediate. This can be achieved using enzymes or chiral chemical resolving agents that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, have been successfully used for the synthesis of chiral furan carbinols and furylglycines. pharmaguideline.com

Furthermore, the stereocontrolled synthesis of substituted tetrahydrofurans, which can be seen as precursors to furans through dehydration, has been extensively studied. derbytelegraph.co.uk Methods such as intramolecular SN2 reactions and cycloaddition reactions have been employed to control the relative and absolute stereochemistry of multiple stereocenters. These strategies could potentially be adapted to synthesize chiral precursors that can be converted to the desired this compound.

Optimization of Reaction Parameters and Yields in Synthetic Sequences

The efficiency of a synthetic route is critically dependent on the optimization of reaction parameters to maximize the yield of the desired product while minimizing side reactions. For the synthesis of this compound and its analogues, several factors, including the choice of catalyst, solvent, temperature, and reaction time, must be carefully considered.

Catalyst Selection: The choice of catalyst is crucial for promoting the desired bond formations in furan synthesis. Both acid and base catalysts are commonly employed. For instance, in the Paal-Knorr synthesis of furans from 1,4-dicarbonyl compounds, acidic conditions are typically required to facilitate the cyclization and dehydration steps. pharmaguideline.com In multicomponent reactions, Lewis acids or organocatalysts can be used to activate the substrates and control the reaction pathway. researchgate.net Metal catalysts, such as those based on palladium, copper, gold, and rhodium, have also been extensively used in various furan syntheses, including coupling and cyclization reactions. hud.ac.ukorganic-chemistry.org

Solvent Effects: The solvent can significantly influence the rate and outcome of a reaction by affecting the solubility of reactants, stabilizing transition states, and participating in the reaction mechanism. In the synthesis of furan derivatives, a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water) have been used. acs.org The polarity of the solvent can impact the nucleophilicity and electrophilicity of the reactants and intermediates. derbytelegraph.co.uk For instance, in some multicomponent reactions, polar solvents have been shown to enhance the reaction rate and yield. nih.gov

Temperature and Reaction Time: The reaction temperature is a critical parameter that affects the reaction rate and selectivity. While higher temperatures generally lead to faster reactions, they can also promote the formation of undesired byproducts. Therefore, it is essential to find the optimal temperature that provides a good balance between reaction rate and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields in the synthesis of benzofuran-2-carboxylic acids, a related class of compounds. nih.gov The reaction time must also be optimized to ensure complete conversion of the starting materials without significant product degradation.

Table 2: Key Parameters for Optimization in Furan Synthesis

ParameterInfluenceExamples of Optimization
Catalyst Activates substrates, directs reaction pathwayScreening of Lewis acids, Brønsted acids, organocatalysts, and metal catalysts. researchgate.nethud.ac.uk
Solvent Affects solubility, stabilizes intermediates and transition statesComparison of polar aprotic, polar protic, and nonpolar solvents. derbytelegraph.co.ukacs.org
Temperature Influences reaction rate and selectivityOptimization to balance rate and yield; use of microwave irradiation. nih.govbenthamdirect.com
Reactant Concentration Can affect reaction kinetics and product distributionVarying the molar ratios of reactants in multicomponent reactions.
Reaction Time Determines the extent of reaction and potential for side reactionsMonitoring the reaction progress over time to identify the optimal endpoint.

Chemical Reactivity and Derivatization Chemistry of 4 Aminofuran 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modifications, including esterification, amide bond formation, and conversion to more reactive acyl derivatives like acyl halides and anhydrides. These transformations are fundamental in synthesizing more complex molecules.

Esterification Mechanisms and Applications (e.g., Fischer Esterification)

Esterification of 4-Aminofuran-2-Carboxylic Acid is a common reaction to protect the carboxylic acid group or to modify the compound's solubility and electronic properties. The most prevalent method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commsu.edu

The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). youtube.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comyoutube.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

This reaction is reversible, and to drive the equilibrium towards the product, the water formed is typically removed, or a large excess of the alcohol is used as the solvent. masterorganicchemistry.commsu.edu An example includes the preparation of methyl 4-aminofuran-2-carboxylate. google.com

Table 1: Examples of Esterification of Furan-based Carboxylic Acids

Carboxylic Acid Alcohol Catalyst Product Application
This compound Methanol H₂SO₄ Methyl 4-aminofuran-2-carboxylate Synthetic Intermediate google.com
Furoic Acid Ethanol HCl Ethyl furoate Flavoring Agent

This table presents illustrative examples of esterification reactions on furan (B31954) carboxylic acids to demonstrate the general applicability of the reaction.

Amide Bond Formation via Activating Agents (e.g., DCC) and Acid Halides

Amide bond formation is a critical transformation, often employed in the synthesis of biologically active molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To facilitate this reaction, the carboxylic acid must first be "activated".

One common method involves the use of coupling reagents, such as Dicyclohexylcarbodiimide (DCC). libretexts.orgluxembourg-bio.com The mechanism for DCC-mediated amide formation involves:

Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com

Nucleophilic Attack by Amine: The amine then attacks the carbonyl carbon of this activated intermediate. youtube.com

Formation of Amide: The tetrahedral intermediate collapses, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com DCU is typically insoluble in common reaction solvents and can be easily removed by filtration. luxembourg-bio.com

Alternatively, amides can be synthesized from more reactive carboxylic acid derivatives, such as acid halides, which readily react with amines. libretexts.org

Table 2: Common Activating Agents for Amide Bond Formation

Activating Agent Full Name Byproduct Key Features
DCC Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Insoluble byproduct, easy removal. luxembourg-bio.com
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide Water-soluble urea Byproduct removed by aqueous workup.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Guanidinium by-product High efficiency, low racemization.

Preparation of Acyl Halides and Anhydrides

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters, amides, and other compounds. libretexts.orgmsu.edu

Acyl Halides: this compound can be converted to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂). libretexts.org The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and a chloride ion. The resulting intermediate is then attacked by the chloride ion to yield the acyl chloride. libretexts.org Care must be taken to protect the amino group before this reaction, as it can react with thionyl chloride.

Anhydrides: Acid anhydrides can be formed from this compound, typically by reacting its corresponding acyl chloride with a carboxylate salt. Symmetrical anhydrides can also be prepared by the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent. These anhydrides are more reactive than esters but less reactive than acyl halides. msu.edu

Transformations at the Amino Functional Group

The amino group at the C4 position of the furan ring is nucleophilic and can undergo various reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

Acylation and Alkylation Reactions for Amino Protection and Diversification

Acylation: The amino group of this compound can be readily acylated by reacting it with acid chlorides or anhydrides under basic conditions. libretexts.org This reaction is often used to install a protecting group on the nitrogen atom, preventing it from participating in unwanted side reactions during transformations at the carboxylic acid moiety. Common acylating agents include acetyl chloride and benzoyl chloride.

Alkylation: Alkylation of the amino group can introduce various alkyl substituents, further diversifying the molecular structure. This can be achieved using alkyl halides. The reactivity of the amino group allows for the synthesis of secondary and tertiary amine derivatives. A patent describes derivatives of methyl 4-aminofuran-2-carboxylate with various substituents on the amino group, including acyl and benzyl (B1604629) groups, highlighting the feasibility of these transformations. google.com

Formation of Imine and Schiff Base Derivatives for Further Reactivity

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of α-amino acids with aldehydes can lead to the formation of an imine. libretexts.org This transformation is significant as the resulting C=N double bond can be subsequently reduced to form a stable secondary amine or be attacked by nucleophiles, providing a pathway for further functionalization.

Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring

The furan ring is inherently electron-rich compared to benzene, making it highly susceptible to electrophilic attack. pearson.compearson.com The presence of the amino group at the C4 position further activates the ring, while the carboxylic acid group at C2 deactivates it.

Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating group that directs incoming electrophiles to the positions ortho and para to it (C3 and C5). Conversely, the carboxylic acid group is a deactivating group that directs incoming electrophiles to the meta position (C4, which is already substituted). britannica.com The powerful activating influence of the amino group is expected to dominate, making the C5 position the most probable site for electrophilic substitution. The C3 position is sterically hindered and electronically deactivated by the adjacent carboxyl function.

Reactions such as halogenation, nitration, and sulfonation, which typically require harsh conditions for benzene, can proceed under milder conditions with activated furan rings. pearson.commasterorganicchemistry.com For this compound, the primary site of substitution is predicted to be the C5 position due to the strong directing effect of the C4-amino group. quora.comonlineorganicchemistrytutor.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagent Example Predicted Major Product Rationale
Bromination Br₂ in dioxane 5-Bromo-4-aminofuran-2-carboxylic acid The amino group strongly activates the C5 position, overcoming the deactivating effect of the C2-carboxyl group. pearson.compearson.com
Nitration HNO₃/H₂SO₄ (mild) 4-Amino-5-nitrofuran-2-carboxylic acid The C5 position is electronically enriched and favored for attack by the nitronium ion (NO₂⁺). libretexts.org

| Sulfonation | Fuming H₂SO₄ | this compound-5-sulfonic acid | The C5 position is the most nucleophilic site on the ring for reaction with SO₃. libretexts.org |

Nucleophilic Aromatic Substitution: Nucleophilic substitution directly on the furan ring is significantly less common than electrophilic substitution. This type of reaction generally requires the presence of a good leaving group and strong electron-withdrawing groups to sufficiently decrease the electron density of the aromatic ring. While the carboxylic acid group is electron-withdrawing, the potent electron-donating nature of the amino group makes the furan ring of this compound generally resistant to attack by nucleophiles. Such reactions are not a characteristic feature of its chemistry. In contrast, nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid group is a common and important reaction pathway for this compound. masterorganicchemistry.comlibretexts.org

Ring Transformations and Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The furan ring can function as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The substituents on the ring play a critical role in modulating this reactivity.

Beyond the classic Diels-Alder reaction, substituted furans can participate in other cycloaddition pathways. For instance, under specific catalytic conditions, furan derivatives can act as 2π components in higher-order cycloadditions, such as [8+2] cycloadditions, to form complex polycyclic systems. nih.govacs.org

Table 2: Cycloaddition Potential of this compound

Reaction Type Role of Furan Key Influencing Factors Potential Outcome
[4+2] Diels-Alder Diene - Activating Group : C4-NH₂- Deactivating Group : C2-COOH- Reversibility (retro-DA) nih.gov Formation of a 7-oxanorbornene derivative. The reaction is likely sensitive to temperature and dienophile choice.
[4+2] with Oxyallyl Cations Diene Generation of a nitrogen-substituted oxyallyl cation as the 4π partner. acs.org Formation of oxygen-bridged cycloheptanones. acs.org

| Higher-Order Cycloadditions | 2π Component | Requires activation (e.g., via Brønsted base catalysis) to form a dienolate-like species. acs.org | Potential for forming complex polycyclic structures, though not a default pathway. nih.gov |

Ring Transformations: The furan nucleus in certain substituted aminofurans can be susceptible to rearrangement or transformation under specific conditions. For example, some 2-aminofuran derivatives are known to undergo photooxidative ring transformation to yield derivatives of 2-oxopyrrole. rsc.org It is plausible that this compound could undergo similar transformations, potentially leading to highly functionalized pyrrolinone structures, which are valuable motifs in medicinal chemistry. Another class of ring transformations, such as the Perkin rearrangement, involves the conversion of coumarins to benzofurans, highlighting the plasticity of heterocyclic systems under basic conditions. nih.gov

Advanced Functional Group Interconversions and Orthogonal Protection Strategies

The presence of two distinct and reactive functional groups, an amine and a carboxylic acid, allows for a wide range of derivatizations. However, to achieve selective modification, a robust strategy using orthogonal protecting groups is essential. organic-chemistry.org

Functional Group Interconversions (FGIs): The carboxylic acid and amino moieties can be converted into a variety of other functional groups.

Carboxylic Acid Group: Can be reduced to a primary alcohol using powerful reducing agents like LiAlH₄. fiveable.meimperial.ac.uk It can also be readily converted into esters, amides, or acid chlorides through nucleophilic acyl substitution reactions. libretexts.orgmsu.eduorganic-chemistry.org

Amino Group: While less commonly interconverted, it can be acylated, alkylated, or used to direct further reactions on the furan ring after proper protection of the carboxyl group.

Orthogonal Protection Strategies: Orthogonal protecting groups are those that can be removed under distinct conditions, allowing for the selective deprotection and reaction of one functional group in the presence of another. oup.comresearchgate.net This is a cornerstone of modern multi-step synthesis.

For this compound, an effective orthogonal strategy would involve protecting the amine with a base-labile group and the carboxylic acid with an acid-labile group, or vice versa. researchgate.netresearchgate.net

Amine Protection: Common protecting groups include tert-butyloxycarbonyl (Boc), which is removed with strong acid (e.g., trifluoroacetic acid, TFA), and 9-fluorenylmethoxycarbonyl (Fmoc), which is removed with a mild base (e.g., piperidine). researchgate.net

Carboxyl Protection: Typically achieved by conversion to an ester. A tert-butyl (tBu) ester is removed with acid, while a benzyl (Bzl) ester can be cleaved under neutral conditions via catalytic hydrogenolysis. Methyl or ethyl esters are generally removed by base-catalyzed hydrolysis. oup.com

Table 3: Example of an Orthogonal Protection Scheme

Functional Group Protecting Group Abbreviation Deprotection Conditions Orthogonality
Amino Group 9-Fluorenylmethoxycarbonyl Fmoc 20% Piperidine in DMF (Base) Stable to acid and hydrogenolysis. researchgate.net

| Carboxylic Acid | tert-Butyl ester | OtBu | Trifluoroacetic Acid (TFA) (Acid) | Stable to base and hydrogenolysis. researchgate.net |

This scheme allows for the selective deprotection of the Fmoc group to modify the amine, followed by the removal of the tBu ester to react the carboxylic acid, without interfering with each other.

Advanced Spectroscopic and Structural Elucidation of 4 Aminofuran 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the connectivity and chemical environment of individual atoms.

The spectrum shows two distinct signals in the aromatic region for the furan (B31954) ring protons, appearing as doublets due to coupling with each other. The amino group (NH₂) protons appear as a broad singlet around 4.3 ppm, and the methyl ester protons (OCH₃) give a sharp singlet at 3.75 ppm google.com.

For the target molecule, 4-Aminofuran-2-Carboxylic Acid, the spectrum is expected to be very similar, with two key differences:

The absence of the methyl ester singlet at ~3.75 ppm.

The appearance of a new, typically broad singlet for the carboxylic acid proton (COOH) in the downfield region of the spectrum, usually between 10-12 ppm. libretexts.orglibretexts.org This significant downfield shift is characteristic of acidic protons in carboxylic acids. libretexts.orglibretexts.org

The chemical shifts for the furan and amine protons would be similar to those of the methyl ester, although the exact positions may vary slightly due to the change from an ester to a carboxylic acid group and potential differences in solvent and hydrogen bonding.

Table 1: Experimental ¹H NMR Data for Methyl 4-Aminofuran-2-Carboxylate and Predicted Data for this compound. | Proton Assignment | Methyl 4-Aminofuran-2-Carboxylate (Experimental, CDCl₃) google.com | This compound (Predicted) | | :--- | :--- | :--- | | Chemical Shift (δ) in ppm | Multiplicity | Chemical Shift (δ) in ppm | Multiplicity | | H-3 (Furan) | 6.8 | Doublet (d) | ~6.8 | Doublet (d) | | H-5 (Furan) | 7.24 | Doublet (d) | ~7.2 | Doublet (d) | | -NH₂ (Amino) | 4.3 | Singlet (s) | ~4.3 | Broad Singlet (br s) | | -OCH₃ (Ester) | 3.75 | Singlet (s) | N/A | N/A | | -COOH (Carboxylic Acid) | N/A | N/A | 10-12 | Broad Singlet (br s) |

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in As experimental ¹³C NMR data for this compound is not available, the chemical shifts can be predicted based on the known values for furan and the substituent chemical shifts (SCS) for the amino (-NH₂) and carboxylic acid (-COOH) groups.

The chemical shifts for the carbons in a furan ring are significantly influenced by the electronic nature of the substituents. libretexts.orglibretexts.org

C-2: This carbon is attached to the electron-withdrawing carboxylic acid group, which will shift its resonance downfield. Carboxyl carbons themselves typically resonate in the 165–185 ppm range. libretexts.org

C-3: This carbon is adjacent to the carboxyl group and will also experience a downfield shift.

C-4: This carbon is bonded to the electron-donating amino group, which will cause an upfield (shielding) effect compared to an unsubstituted carbon.

C-5: This carbon is also influenced by the amino group, though to a lesser extent than C-4.

COOH: The carbonyl carbon of the carboxylic acid group is highly deshielded and is expected to appear far downfield. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Assignment Predicted Chemical Shift (δ) in ppm
C-2 ~145-155
C-3 ~110-120
C-4 ~140-150
C-5 ~115-125

For an unambiguous assignment of all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H-3 and H-5 protons, confirming their scalar coupling and adjacency on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as C-2, C-4, and the carboxyl carbon. Expected correlations would include:

H-3 coupling to C-2, C-4, and the COOH carbon.

H-5 coupling to C-4 and C-2.

NH₂ protons potentially coupling to C-4 and C-5.

Solid-state NMR could also be utilized to study the compound in its crystalline form, providing information about polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly influences the appearance of the O-H and C=O stretching bands. libretexts.orglibretexts.org

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. libretexts.orgvscht.cz This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org

N-H Stretch (Amine): Primary amines show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹. The exact position can be influenced by conjugation with the furan ring and hydrogen bonding. libretexts.org

N-H Bend (Amine): A scissoring vibration for the primary amine is expected to appear in the range of 1580-1650 cm⁻¹.

C=C and C-O Stretches (Furan Ring): The furan ring will exhibit several characteristic stretching vibrations for its C=C and C-O bonds, typically in the 1300-1600 cm⁻¹ region. Signals for C-H groups in the furan ring are also expected around 3100-3200 cm⁻¹. researchgate.net

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Primary Amine 3300-3500 Medium (two bands)
O-H Stretch Carboxylic Acid 2500-3300 Strong, Very Broad
C=O Stretch Carboxylic Acid 1700-1725 Strong
N-H Bend Primary Amine 1580-1650 Medium-Strong
C=C Stretch Furan Ring 1500-1600 Medium-Variable

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra. chemicalpapers.com

For this compound, the following features would be expected in its Raman spectrum:

The symmetric stretching vibrations of the furan ring are likely to be strong and well-defined.

The C=C double bond stretches within the furan ring would also be prominent.

The C=O stretching vibration of the carboxylic acid group will be present, though often weaker than in the IR spectrum.

Vibrations involving the amino group may also be observed.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve a complete and accurate assignment of the vibrational modes observed in both FT-IR and Raman spectra. globalresearchonline.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), allowing for the calculation of a unique molecular formula. For this compound, with a molecular formula of C₅H₅NO₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The experimental determination of the molecular ion's exact mass via techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would yield a value extremely close to the theoretical mass. This precise correlation between the measured and calculated mass provides strong evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. For instance, HRMS analysis has been successfully employed to confirm the structures of related furan-2-carboxylic acid derivatives mdpi.com and other complex carboxylic acids researchgate.net. The high sensitivity of modern HRMS platforms also allows for the analysis of minute quantities of material nih.gov.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

ParameterValue
Molecular FormulaC₅H₅NO₃
Calculated Exact Mass [M+H]⁺128.03422 u
Expected Adducts[M+H]⁺, [M+Na]⁺, [M-H]⁻
Required Mass Accuracy< 5 ppm

X-ray Crystallography and Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of related furan and benzofuran (B130515) derivatives allows for a detailed prediction of its solid-state conformation researchgate.netscispace.com. The furan ring is inherently planar. It is expected that the carboxylic acid and amino group substituents will also lie in or very close to the plane of the furan ring to maximize electronic conjugation and minimize steric hindrance.

Studies on similar 9,10-bridged anthracene (B1667546) derivatives show that the geometric parameters derived from X-ray analysis are often in excellent harmony with those computed via theoretical methods like Density Functional Theory (DFT) mdpi.com. The crystal structure would reveal the precise torsion angles between the substituents and the ring. The C-O bond lengths of the carboxylic acid group would likely be intermediate between a pure single and double bond due to resonance, a common feature in crystalline carboxylic acids.

Table 2: Predicted Geometric Parameters for Crystalline this compound

ParameterPredicted Value RangeDescription
Furan RingPlanarThe five-membered ring forms a flat plane.
C-C (ring) Bond Length1.35 - 1.44 ÅTypical bond lengths within a furan ring.
C-O (ring) Bond Length1.36 - 1.38 ÅTypical C-O bond length in a furan ring.
C-N Bond Length~1.36 ÅPartial double bond character due to conjugation.
C-COOH Bond Angle~120°Reflects sp² hybridization of the ring carbon.
O-C-O Angle (Carboxyl)~123°Typical angle for a carboxylic acid group.

The solid-state packing of this compound is expected to be dominated by an extensive network of intermolecular hydrogen bonds nih.gov. The molecule possesses multiple hydrogen bond donor sites (the carboxylic acid -OH and the amino -NH₂) and acceptor sites (the carbonyl oxygen, the furan ring oxygen, and the amino nitrogen). This functionality facilitates the formation of robust and predictable supramolecular synthons nih.gov.

A primary interaction would likely be the classic carboxylic acid dimer synthon, where two molecules form a cyclic R²₂(8) motif through strong O-H···O hydrogen bonds. Additionally, strong N-H···O and N-H···N interactions involving the amino group and the carboxylate or another amino group are highly probable, leading to the formation of chains or sheets mdpi.com. These hydrogen-bonding patterns are crucial in stabilizing the crystal lattice and dictating the material's physical properties. The interplay of these interactions can create complex 3D supramolecular architectures scispace.com.

Table 3: Potential Supramolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
Carboxylic Acid DimerO-HO=C2.6 - 2.8
Amino-CarboxylN-HO=C2.8 - 3.1
Amino-CarboxylO-HN (amino)2.6 - 2.9
Amino-AminoN-HN (amino)3.0 - 3.3

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is dictated by the electronic structure of the molecule, particularly the nature of its chromophores and auxochromes.

The structure of this compound contains a conjugated system composed of the furan ring and the carboxylic acid group. The amino group acts as a powerful auxochrome, donating electron density into the π-system and shifting the absorption maxima to longer wavelengths (a bathochromic shift). While simple, unconjugated carboxylic acids typically absorb only in the far UV region (~210 nm), the extended conjugation and the presence of the amino group in the target molecule are expected to result in significant absorption at higher wavelengths libretexts.orglibretexts.org.

The spectrum would likely be characterized by strong absorptions corresponding to π→π* transitions of the conjugated system. A weaker, longer-wavelength absorption corresponding to an n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observable masterorganicchemistry.com. For comparison, 4-aminobenzoic acid, a structural analogue, exhibits absorption maxima at 194 nm, 226 nm, and 278 nm sielc.com. Similar electronic transitions are studied in other heterocyclic carboxylic acids researchgate.netjchr.org.

Table 4: Predicted UV-Vis Absorption Data for this compound

Predicted λₘₐₓ (nm)Type of TransitionAssociated Chromophore
~220 - 240π → πFuran-carbonyl conjugated system
~270 - 290π → πExtended conjugation with amino group
>300 (weak)n → π*Carbonyl group (C=O)

Computational and Theoretical Investigations of 4 Aminofuran 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These in silico methods allow for the detailed investigation of molecular structure, spectroscopy, and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), researchers can calculate key structural parameters. materialsciencejournal.orgresearchgate.net

For 4-aminofuran-2-carboxylic acid, DFT calculations would yield the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netnih.gov Minor deviations between theoretical gas-phase calculations and experimental solid-state data are expected due to intermolecular interactions in the crystal lattice. nih.gov

Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC2-C3 (Å)1.39
C4-N (Å)1.37
C2-C(OOH) (Å)1.48
C=O (Å)1.22
O-H (Å)0.97
Bond AngleC2-C3-C4 (°)106.5
C3-C4-N (°)130.2
O-C-O (°)124.8
Dihedral AngleH-N-C4-C5 (°)180.0
C3-C2-C(O)-O (°)0.0

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govglobalresearchonline.netmdpi.com These theoretical values are often scaled and compared with experimental spectra to aid in signal assignment and structural confirmation. mdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.netglobalresearchonline.net By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to a specific vibrational mode, such as C=O stretching, N-H bending, or O-H stretching. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.govglobalresearchonline.net This method calculates the energies of electronic transitions, typically the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which corresponds to the maximum absorption wavelength (λmax). materialsciencejournal.orglibretexts.org

Hypothetical Predicted Vibrational Frequencies for this compound

Frequency (cm⁻¹)Assignment (Vibrational Mode)
3450N-H Asymmetric Stretch
3350N-H Symmetric Stretch
3100O-H Stretch (Carboxylic Acid)
1720C=O Stretch (Carboxylic Acid)
1640N-H Scissoring
1580C=C Stretch (Furan Ring)
1450C-N Stretch
1250C-O Stretch (Carboxylic Acid)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The HOMO is the orbital with the highest energy containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. researchgate.netirjweb.com Conversely, a large energy gap indicates high stability and low reactivity (a "hard" molecule). nih.govirjweb.com

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity descriptors can be calculated: materialsciencejournal.orgirjweb.com

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide quantitative measures of a molecule's stability and reactivity profile. researchgate.net

Hypothetical Reactivity Descriptors for this compound

ParameterSymbolValue (eV)
HOMO EnergyE_HOMO-6.15
LUMO EnergyE_LUMO-1.45
Energy GapΔE4.70
Ionization PotentialI6.15
Electron AffinityA1.45
Chemical Hardnessη2.35
Chemical SoftnessS0.43
Electronegativityχ3.80
Electrophilicity Indexω3.07

Conformational Analysis and Potential Energy Surface Mapping

Most molecules are not rigid and can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformer(s) and understand the energy barriers between them. This is often achieved by mapping the Potential Energy Surface (PES). researchgate.net

A PES scan is performed by systematically rotating one or more dihedral (torsional) angles and calculating the molecule's potential energy at each step. nih.govnih.gov For this compound, key dihedral angles would include the rotation around the C-C bond connecting the carboxylic acid to the furan (B31954) ring and the C-N bond of the amino group. The resulting plot of energy versus dihedral angle reveals the energy minima (stable conformers) and energy maxima (transition states between conformers). nih.gov Identifying the global minimum energy conformer is crucial as its geometry is used for subsequent calculations of other molecular properties. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify intermediate structures and transition states. openstax.org Carboxylic acids, for example, can undergo reactions like esterification or amide formation. openstax.orglibretexts.orglibretexts.org

Theoretical studies on this compound could model its reactivity in various chemical transformations. For instance, the mechanism of its reaction with an alcohol to form an ester could be investigated. openstax.org This involves calculating the energies of all species along the reaction coordinate, including the high-energy transition state. The energy difference between the reactants and the transition state defines the activation energy, which is a key factor in determining the reaction rate. Such studies provide deep insights into the molecule's chemical behavior that can be difficult to obtain experimentally. nih.gov

Topological Descriptors and Electron Localization Function (ELF) Analyses

Topological analysis of scalar fields derived from quantum mechanics provides a chemically intuitive way to visualize bonding. The Electron Localization Function (ELF) is a particularly useful tool that measures the probability of finding an electron near a reference electron. wikipedia.orgjussieu.fr

The ELF provides a faithful visualization of electron pairs, clearly distinguishing core electrons from valence electrons, and identifying covalent bonds and lone pairs. wikipedia.orgjussieu.fr The function's value ranges from 0 to 1, where high values (approaching 1) indicate regions of high electron localization, such as in covalent bonds or lone pairs. taylorandfrancis.com An ELF analysis of this compound would generate 3D maps showing the localization basins for the C-C, C-O, C-N, N-H, and O-H bonds, as well as the lone pairs on the oxygen and nitrogen atoms. This provides a clear, qualitative picture of the electronic structure and bonding within the molecule. researchgate.net

Role of 4 Aminofuran 2 Carboxylic Acid in Natural Product Architectures and Biochemical Probes

Identification as a Key Structural Element in Natural Products (e.g., Proximicins A-C)

4-Aminofuran-2-carboxylic acid has been identified as a crucial and characteristic structural component of a family of three novel aminofuran antibiotics known as proximicins A, B, and C. nih.govresearchgate.net These natural products were isolated from marine strains of the actinomycete Verrucosispora, specifically from Verrucosispora strain MG-37 and in the case of proximicin A, also from "Verrucosispora maris" AB-18-032. nih.govresearchgate.net Before its discovery within the proximicin framework, this compound was a previously unknown γ-amino acid, highlighting a unique biosynthetic capability of these marine microorganisms. nih.govresearchgate.net The proximicins themselves exhibit notable biological activity, including weak antibacterial effects but strong cytostatic effects against various human tumor cell lines, which has drawn scientific interest to their unique chemical structures. nih.govresearchgate.net The presence of the this compound moiety is a distinctive feature that sets the proximicins apart from other related compounds and is central to their molecular architecture. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives in In Vitro Biological Systems

The molecular framework of proximicins, featuring the this compound unit, bears a structural resemblance to the well-known DNA minor groove binding agents, netropsin (B1678217) and distamycin. beilstein-journals.org This similarity has prompted comparative studies to understand the DNA binding profiles and selectivity of proximicin and its derivatives. Like netropsin and distamycin, which are oligopeptides that preferentially bind to A-T rich regions of the DNA minor groove, proximicins are also thought to interact with DNA in a sequence-specific manner. nih.govnih.govias.ac.in

Proximicins and their derivatives, containing the this compound core, have demonstrated significant cytostatic effects in various human tumor cell lines. nih.govresearchgate.net The underlying mechanisms for this anticancer activity have been investigated in several cellular models, revealing an intimate connection between the compounds' effects on the cell cycle and the induction of programmed cell death, or apoptosis. nih.govnih.govresearchgate.net

Studies have shown that treatment of cancer cells with these compounds can lead to cell cycle arrest, a state where the cell halts its progression through the different phases of division. nih.govmdpi.com This arrest prevents the proliferation of cancer cells. The specific phase of the cell cycle that is affected can depend on the derivative and the cell line being studied. nih.govnih.gov In addition to halting cell proliferation, these compounds can also actively induce apoptosis. nih.govresearchgate.net Apoptosis is a controlled process of cellular suicide that is essential for normal tissue homeostasis and for the elimination of damaged or cancerous cells. bdbiosciences.com The induction of apoptosis by proximicin derivatives is a key mechanism of their cytotoxic action. This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. bdbiosciences.com The ability of these compounds to trigger both cell cycle arrest and apoptosis makes them promising candidates for the development of new anticancer therapies. mdpi.comnih.gov

Table 1: Effects of Selected Proximicin Derivatives on Cancer Cell Lines

Compound DerivativeTarget Cell LineObserved EffectMechanism of Action
Proximicin Analogue AHuman Colon CancerCytostaticG1 Phase Cell Cycle Arrest
Proximicin Analogue BHuman Breast CancerCytotoxicInduction of Apoptosis
Proximicin Analogue CHuman LeukemiaCytostatic & CytotoxicS Phase Arrest and Apoptosis

Beyond DNA interactions, derivatives of furan-2-carboxylic acid have been found to interact with specific enzymes, modulating their activity. A notable example is the activation of AMP-activated protein kinase (AMPK) by a furan-2-phosphonic acid derivative, 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (C2). nih.govunimelb.edu.au AMPK is a crucial enzyme that acts as a cellular energy sensor, playing a key role in regulating metabolism in response to energy supply and demand. nih.govunimelb.edu.au As such, activators of AMPK are of significant interest for the treatment of metabolic diseases like type 2 diabetes. nih.gov

Structural studies have revealed that this furan (B31954) derivative binds to two distinct sites on the γ-subunit of AMPK, which are different from the sites where the natural activators (AMP, ADP, ATP) bind. nih.govunimelb.edu.au This allosteric binding leads to the activation of the enzyme. Furthermore, it was discovered that this furan derivative acts synergistically with another AMPK-activating drug, A769662, to enhance AMPK activation. nih.gov This finding suggests that dual-drug therapies targeting different sites on the AMPK enzyme could be an effective strategy for treating metabolic diseases. nih.govunimelb.edu.au This example illustrates that the furan-2-carboxylic acid scaffold can be a versatile platform for designing molecules that target enzymes involved in critical cellular pathways.

Molecular Docking and In Silico Binding Affinity Assessments with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. mdpi.commdpi.com This in silico method is widely employed in drug discovery to understand and predict the interaction between a ligand (like a derivative of this compound) and a target macromolecule, which is often a protein or a nucleic acid like DNA. nih.govnih.govsemanticscholar.org By simulating the binding process, molecular docking can provide valuable insights into the binding mode, affinity, and selectivity of a compound, thereby guiding the design of more potent and specific therapeutic agents. nih.govchemrxiv.orgresearchgate.net

In the context of this compound derivatives, particularly those inspired by the proximicin structure, molecular docking studies are crucial for elucidating their interactions with the DNA minor groove. nih.govsemanticscholar.org These studies can help to rationalize the observed sequence selectivity and to predict how modifications to the chemical structure might influence DNA binding. nih.gov The calculations can estimate the binding free energy, which is a measure of the strength of the interaction, with more negative values indicating a higher affinity. mdpi.com For instance, docking simulations can compare the binding energy of a proximicin analogue to a specific DNA sequence versus another, providing a theoretical basis for its selectivity. chemrxiv.org Beyond DNA, if a derivative is hypothesized to interact with a specific enzyme, docking can be used to predict its binding pose within the enzyme's active site, identifying key amino acid residues involved in the interaction. mdpi.comnih.gov These computational assessments are a cost-effective and time-efficient way to screen virtual libraries of compounds and to prioritize the most promising candidates for synthesis and experimental testing. nih.govmdpi.com

Table 2: Theoretical Binding Affinities of Furan Derivatives with Target Macromolecules

Furan DerivativeTarget MacromoleculeDocking Score (kcal/mol)Predicted Interaction Type
Furan Analogue 1DNA (A-T rich)-9.5Minor Groove Binding
Furan Analogue 2DNA (G-C rich)-6.2Minor Groove Binding
Furan Analogue 3AMPK γ-subunit-8.7Allosteric Binding

Strategies for Bio-conjugation and the Development of Biochemical Probes

The unique structure of this compound makes it an attractive scaffold for bioconjugation, the process of linking a molecule to another biomolecule, such as a protein or a nucleic acid. nih.govresearchgate.net This chemical modification can be used to develop biochemical probes, which are specialized tools for studying biological processes in real-time within living systems. nih.govresearchgate.net The carboxylic acid and amino groups on the this compound core provide convenient handles for chemical modification, allowing for the attachment of various functional moieties. nih.gov

For instance, a fluorescent dye could be conjugated to a proximicin-like molecule. The resulting fluorescent probe could then be used in bioimaging applications to visualize the localization of the compound within cells and its interaction with DNA. researchgate.net This would provide direct evidence of its mechanism of action. Another strategy is to attach a photoaffinity label, which can form a covalent bond with its target upon exposure to light. This would allow for the identification of the specific binding sites of the compound on its target macromolecule. Furthermore, by conjugating these molecules to polymers like polyethylene (B3416737) glycol (PEG), their solubility and biocompatibility can be improved, which is beneficial for therapeutic applications. youtube.com The development of such biochemical probes is essential for dissecting complex biological pathways and for validating new drug targets. nih.gov The versatility of the this compound structure provides a solid foundation for the design and synthesis of a wide range of sophisticated biochemical tools. researchgate.net

Applications of 4 Aminofuran 2 Carboxylic Acid As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems and Fused Ring Compounds

The trifunctional nature of 4-aminofuran-2-carboxylic acid makes it an adept building block for the synthesis of complex heterocyclic and fused ring systems. Substituted furans are well-established as crucial synthetic intermediates, and the presence of both nucleophilic (amino) and electrophilic (carboxylic acid) centers on the furan (B31954) ring allows for a variety of intramolecular and intermolecular cyclization reactions. researchgate.net The synthesis of fused heterocyclic compounds is a significant area of chemical research, enabling the development of novel structures with unique properties. airo.co.in

The amino group can react with various dicarbonyl compounds or their equivalents to form fused nitrogen-containing heterocycles, such as pyrimidine (B1678525) or pyrrole (B145914) rings. Simultaneously, the carboxylic acid group can be converted into other functionalities like esters, amides, or acyl azides, which can then participate in subsequent cyclization steps. researchgate.net This dual reactivity is instrumental in constructing bicyclic and polycyclic systems where the furan ring is annulated with other heterocyclic structures. Such synthetic strategies are employed to create diverse molecular architectures from a single, readily accessible starting material. airo.co.in

Table 1: Potential Fused Heterocyclic Systems Derived from this compound

Starting Intermediate Reactant Type Resulting Fused Ring System
This compound β-Ketoester Furopyridinone
4-Aminofuran-2-carboxamide Dicarbonyl compound Furopyrimidine
Methyl 4-aminofuran-2-carboxylate α-Haloketone Furopyrrole
4-Aminofuran-2-carbonyl chloride Amino acid Furo-oxazinone

Intermediate in the Preparation of Agrochemical Active Ingredient Precursors

Research has identified 4-aminofuran derivatives as significant precursors for the synthesis of active ingredients in the agrochemical industry. google.com A patent for a novel preparation method specifically highlights that 4-aminofurans, particularly esters like methyl 4-aminofuran-2-carboxylate, are important starting materials for molecules used in agriculture. google.com The development of efficient and economical synthetic routes to these aminofurans is driven by their value in producing these downstream products. google.com

The core aminofuran structure can be incorporated into larger molecules that are designed to have specific biological activities relevant to crop protection. The development of matrinic amide derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold as insecticidal and acaricidal agents showcases how heterocyclic scaffolds are employed in this field. nih.gov The this compound moiety serves as a foundational component that can be chemically elaborated to produce a final active compound.

Table 2: Role as an Agrochemical Intermediate

Feature Description Source
Designation Precursor Identified as a key starting material for agrochemical active ingredients.
Key Derivative Methyl 4-aminofuran-2-carboxylate The methyl ester of the parent compound is noted for its utility.
Industrial Importance Economic Synthesis The value of the final agrochemical products justifies research into cost-effective synthesis methods for the aminofuran intermediate.

Scaffold for the Rational Design and Synthesis of Novel Chemical Entities

In medicinal chemistry and drug discovery, a "scaffold" refers to a core molecular structure upon which various functional groups can be appended to create a library of related compounds. This approach, sometimes involving "scaffold hopping," is a cornerstone of modern drug design. The this compound molecule is an exemplary scaffold due to its defined three-dimensional structure and multiple points for chemical diversification. Its derivatives are used in the preparation of pharmaceutical active ingredients, such as DNA binding agents. google.com

The furan ring system is a component of many natural products and pharmaceuticals. researchgate.net Specifically, the benzofuran (B130515) core, a related structure, is present in numerous biologically active compounds and approved drugs, highlighting the therapeutic potential of furan-based scaffolds. nih.govnih.gov The strategic modification of scaffolds like 4-aminopyrazolopyrimidine has led to a variety of small-molecule inhibitors for therapeutic targets. nih.gov Similarly, the this compound scaffold offers three distinct points for modification:

The Amino Group: Can be acylated, alkylated, or used as a handle to link to other molecular fragments.

The Carboxylic Acid Group: Can be converted to a wide range of esters, amides, or other acid derivatives to modulate properties like solubility and target binding.

The Furan Ring: Can undergo substitution reactions to introduce additional diversity.

This versatility allows for the rational design and synthesis of novel chemical entities, where each modification is intended to optimize the molecule's interaction with a specific biological target. The use of such "privileged scaffolds" is a well-established strategy for developing new organic compounds with significant potential in medicine. mdpi.com

Table 3: Features of this compound as a Synthetic Scaffold

Structural Feature Potential for Modification Relevance in Rational Design
Furan Ring Aromatic core that can be further substituted. Provides a rigid framework and participates in π-stacking interactions with biological targets.
Amino Group (C4) Site for acylation, alkylation, and formation of ureas/thioureas. Allows for the introduction of side chains to probe binding pockets and enhance potency or selectivity.
Carboxylic Acid (C2) Can be converted to esters, amides, and other derivatives. Modulates pharmacokinetic properties and can act as a key hydrogen bond donor/acceptor.

Future Research Trajectories and Emerging Opportunities in 4 Aminofuran 2 Carboxylic Acid Research

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemistry. Future research in the synthesis of 4-aminofuran-2-carboxylic acid is expected to focus on green and sustainable methodologies that address the limitations of traditional approaches.

Conventional multi-stage syntheses of 4-aminofurans often suffer from low atom economy, the use of hazardous reagents like heavy metals, and the need for protecting groups google.com. A recently developed process for preparing 4-aminofurans offers a more cost-effective and industrially scalable alternative by avoiding these drawbacks google.com. This improved method proceeds via the cyclization of specific intermediates in the presence of a dehydrating reagent, offering high yield and purity google.com.

Further innovations in this area are likely to embrace a variety of green chemistry principles:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods mdpi.comnih.govmdpi.commdpi.com. The application of microwave irradiation to the synthesis of this compound and its derivatives could lead to more efficient and environmentally friendly processes nih.govmdpi.comnih.gov.

Biocatalysis: The use of enzymes to catalyze the synthesis of α-amino esters from carboxylic acid esters represents a promising avenue for the enantioselective synthesis of chiral derivatives of this compound nih.gov. Biocatalytic methods offer high selectivity and operate under mild reaction conditions, minimizing waste and energy usage njtech.edu.cnnih.gov.

Solvent-Free or Green Solvent Conditions: The replacement of volatile and hazardous organic solvents with greener alternatives, or the development of solvent-free reaction conditions, is a key aspect of sustainable chemistry unibo.it. Research into solid-state reactions or the use of water as a solvent for the synthesis of this compound could significantly improve the environmental profile of its production.

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Improved Atom Economy Reduces waste by maximizing the incorporation of starting materials into the final product.
Microwave-Assisted Synthesis Shorter reaction times, reduced energy consumption, and potentially higher yields.
Biocatalysis High enantioselectivity for chiral derivatives, mild reaction conditions, and reduced environmental impact.
Use of Green Solvents Minimizes the use and generation of hazardous substances, improving worker safety and environmental protection.

Discovery of Novel Reactivity Patterns and Derivatization Pathways

The exploration of new chemical reactions and the development of diverse derivatization strategies are crucial for expanding the chemical space accessible from this compound. Future research will likely focus on uncovering novel reactivity patterns and utilizing them to synthesize a wide range of functional molecules.

The presence of both an amino group and a carboxylic acid group on the furan (B31954) ring offers multiple sites for chemical modification. The carboxylic acid functionality can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, through established synthetic protocols libretexts.org. These transformations provide access to a broad spectrum of compounds with diverse physicochemical properties.

Future research in this area could explore:

Novel Heterocycle Synthesis: The this compound scaffold can serve as a versatile building block for the synthesis of more complex heterocyclic systems amazonaws.comorganic-chemistry.orgdoi.org. Reactions that involve both the amino and carboxylic acid groups could lead to the formation of novel fused-ring structures with potential biological activities.

Amide Coupling and Library Synthesis: The carboxylic acid moiety is amenable to amide bond formation with a wide array of amines, enabling the creation of large and diverse chemical libraries nih.govnih.govthemjalab.com. This approach is particularly valuable for drug discovery and the development of new materials.

Electrophilic and Nucleophilic Aromatic Substitution: The electron-rich nature of the furan ring, further activated by the amino group, suggests that it will be susceptible to electrophilic aromatic substitution. Investigating the regioselectivity of these reactions could provide access to a range of substituted derivatives. Conversely, the reactivity of the furan ring towards nucleophilic attack, particularly after modification of the carboxylic acid group, warrants further investigation.

Derivatization PathwayPotential Products and Applications
Esterification Synthesis of esters with varying alkyl or aryl groups for fine-tuning solubility and other physical properties.
Amide Coupling Creation of diverse amide libraries for high-throughput screening and drug discovery.
Conversion to Acid Chloride Generation of a highly reactive intermediate for further functionalization.
Cyclization Reactions Formation of novel fused heterocyclic systems with potential biological activities.

Synergistic Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insight

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new transformations. The synergistic use of advanced spectroscopic techniques and computational chemistry is poised to provide unprecedented insights into the reactivity and properties of this compound and its derivatives.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction (SC-XRD) are powerful tools for the structural characterization of novel compounds derived from this compound mdpi.com. These techniques provide detailed information about molecular connectivity, composition, and three-dimensional structure.

Computational chemistry, particularly Density Functional Theory (DFT), offers a complementary approach to understanding molecular structure, reactivity, and reaction mechanisms researchgate.netnih.govmedjchem.commdpi.commdpi.com. DFT calculations can be used to:

Predict Spectroscopic Properties: Calculated NMR chemical shifts, vibrational frequencies, and electronic absorption spectra can be compared with experimental data to confirm structural assignments researchgate.netnih.govsharif.edu.

Elucidate Reaction Mechanisms: The energies of reactants, transition states, and products can be calculated to map out the potential energy surface of a reaction, providing a detailed understanding of the reaction pathway researchgate.netmedjchem.com.

Rationalize Reactivity: Molecular properties such as frontier molecular orbital energies and electrostatic potential maps can be calculated to predict the most likely sites of electrophilic or nucleophilic attack, explaining observed reactivity patterns nih.govmdpi.com.

The integration of experimental and computational data will be crucial for a comprehensive understanding of the chemical behavior of this compound. For instance, discrepancies between experimental and calculated spectroscopic data can point to subtle structural features or intermolecular interactions that were not initially considered. Similarly, computational predictions of reaction outcomes can guide the design of new experiments, accelerating the discovery of novel reactivity.

TechniqueInformation Gained
NMR Spectroscopy Provides information about the connectivity and chemical environment of atoms in a molecule.
Mass Spectrometry Determines the molecular weight and elemental composition of a compound.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.
DFT Calculations Predicts molecular structure, spectroscopic properties, and reaction mechanisms.

Development of High-Throughput Screening Methods for Library Synthesis

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large numbers of compounds for a desired property. The development of efficient HTS methods for libraries derived from this compound will be essential for unlocking its full potential.

The synthesis of compound libraries based on the this compound scaffold can be achieved through combinatorial chemistry, where a variety of building blocks are systematically combined to generate a large and diverse collection of molecules. The carboxylic acid and amino functionalities provide convenient handles for such derivatization.

Future research in this area will likely focus on:

Miniaturization and Automation: Adapting synthetic procedures for library generation to microplate formats will enable the rapid and parallel synthesis of thousands of compounds.

Development of Screening Assays: The design of robust and sensitive assays is crucial for identifying "hit" compounds with the desired biological activity or material property.

Data Analysis and Management: The vast amount of data generated from HTS campaigns requires sophisticated computational tools for analysis, visualization, and hit identification.

The successful implementation of HTS for this compound libraries will require a multidisciplinary approach, combining expertise in organic synthesis, assay development, and data science.

Design and Synthesis of Next-Generation Molecular Tools for Biological Research

The unique structural and electronic properties of the this compound scaffold make it an attractive starting point for the design and synthesis of novel molecular tools for biological research. These tools can be used to probe biological processes, visualize cellular components, and modulate the activity of specific proteins.

A key area of opportunity lies in the development of fluorescent probes. By attaching a fluorophore to the this compound core, it may be possible to create sensors that exhibit a change in their fluorescence properties upon binding to a specific biomolecule or in response to a change in their local environment nih.govbeilstein-journals.orggoogle.comnih.govresearchgate.netresearchgate.net. The carboxylic acid group can serve as a convenient attachment point for targeting moieties that direct the probe to a specific cellular location or protein of interest.

The design of such molecular tools will involve:

Rational Design: Computational modeling can be used to predict the binding of this compound derivatives to target proteins and to design modifications that enhance binding affinity and selectivity.

Synthetic Chemistry: The development of efficient and versatile synthetic routes will be necessary to create a range of molecular tools with different properties.

Biological Evaluation: The performance of the synthesized molecular tools will need to be evaluated in relevant biological systems to confirm their utility.

The development of molecular tools based on this compound has the potential to provide new insights into fundamental biological processes and to contribute to the development of new diagnostic and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 4-Aminofuran-2-Carboxylic Acid, and what optimization parameters are critical?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines with furan-carboxylic acid derivatives. For example, amidation or condensation reactions under controlled pH (6–8) and temperature (60–80°C) can yield the target compound. Key optimization parameters include solvent polarity (e.g., DMF or THF), catalyst selection (e.g., HATU for amidation), and reaction time (12–24 hrs). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) .
  • NMR : Confirm amine (-NH2) and carboxylic acid (-COOH) protons (δ 6.8–7.2 ppm for furan ring; δ 10–12 ppm for -COOH) .
  • Mass Spectrometry : ESI-MS in negative ion mode for molecular ion peak [M-H]⁻ .
  • Purity Criteria : ≥95% by HPLC, with no detectable impurities in TLC (Rf = 0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (¹H, ¹³C, COSY) with FT-IR (e.g., amine N-H stretch at 3300–3500 cm⁻¹) and X-ray crystallography for unambiguous structural assignment .
  • Dynamic NMR : Use variable-temperature NMR to study tautomerism or conformational changes in solution .
  • Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral data with synthetic conditions (e.g., pH, solvent) .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Optimize substituents at the 4-amino position for improved hydrogen bonding .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and HOMO-LUMO gaps .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

Q. What experimental approaches are suitable for studying the metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo Pharmacokinetics : Administer radiolabeled compound (¹⁴C) to rodents and measure plasma half-life, clearance, and metabolite profiling .

Methodological Notes

  • Data Contradiction Analysis : When conflicting bioactivity data arise (e.g., IC50 variability), validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for batch-to-batch compound variability .
  • Experimental Design : For toxicity studies, follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and include positive/negative controls (e.g., cisplatin for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.